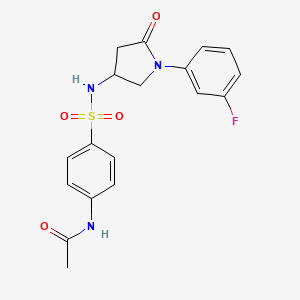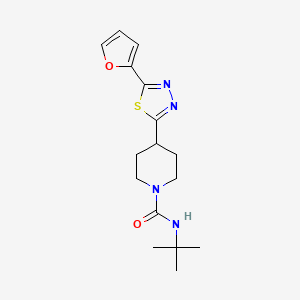![molecular formula C24H19FN2O5S B2769288 3-[(4E)-4-(ethoxymethylidene)-1,3-dioxoisoquinolin-2-yl]-N-(2-fluorophenyl)benzenesulfonamide CAS No. 554407-64-6](/img/structure/B2769288.png)
3-[(4E)-4-(ethoxymethylidene)-1,3-dioxoisoquinolin-2-yl]-N-(2-fluorophenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a benzenesulfonamide derivative with a complex structure . It is used for pharmaceutical testing . The molecule contains an isoquinoline ring, which is a type of heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes an isoquinoline ring, which is a type of heterocyclic aromatic organic compound . The InChI code provided gives a detailed description of its structure .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its melting point is between 162-163 degrees Celsius . More specific physical and chemical properties such as its boiling point, density, and solubility were not found in the search results.Applications De Recherche Scientifique
Synthesis and Characterization
- Research on similar sulfonamide compounds has focused on the synthesis and structural analysis, demonstrating their potential in forming hydrogen-bonded chains and showcasing specific interactions like intramolecular N—H⋯O=S interactions. These structural characteristics are crucial for understanding the reactivity and potential applications of such compounds in scientific research (Gelbrich, Haddow, & Griesser, 2011).
Pharmacological Applications
- Tetrahydroisoquinoline derivatives, including compounds with benzenesulfonamide moieties, have been explored as potent, selective agonists for human beta3 adrenergic receptors. Such studies reveal their potential in treating metabolic disorders through selective receptor targeting, highlighting the broader pharmacological relevance of compounds within this chemical class (Parmee et al., 2000).
Optical and Material Science Applications
- Sulfonamide derivatives have been synthesized and characterized for their nonlinear optical properties. Research has shown that some of these compounds are promising candidates for optical limiting applications, which could be significant for developing new materials for optical devices (Ruanwas et al., 2010).
Antiviral Research
- Novel derivatives have been synthesized and evaluated for their anti-dengue virus activity, demonstrating the role of sulfonamide compounds in viral inhibition. Such research underlines the therapeutic potential of these compounds against viral infections, contributing to the ongoing search for effective antiviral agents (Lee et al., 2017).
Cancer Research
- Investigations into sulfonamide compounds have also extended to their potential as anti-breast cancer agents, with studies highlighting their effectiveness against cancer cell lines. This research is pivotal for developing new therapeutic strategies in oncology (Kumar et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
3-[(4E)-4-(ethoxymethylidene)-1,3-dioxoisoquinolin-2-yl]-N-(2-fluorophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O5S/c1-2-32-15-20-18-10-3-4-11-19(18)23(28)27(24(20)29)16-8-7-9-17(14-16)33(30,31)26-22-13-6-5-12-21(22)25/h3-15,26H,2H2,1H3/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUAXRGBOAYVNU-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC(=CC=C3)S(=O)(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C/1\C2=CC=CC=C2C(=O)N(C1=O)C3=CC(=CC=C3)S(=O)(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(ethoxymethylidene)-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl]-N-(2-fluorophenyl)benzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2769206.png)
![2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2769208.png)
![2-[(3-Methylphenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2769209.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea](/img/structure/B2769210.png)
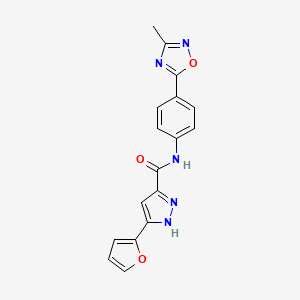
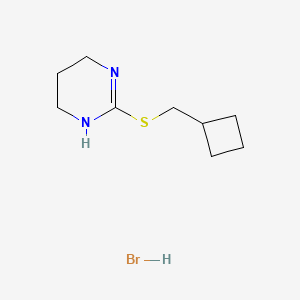
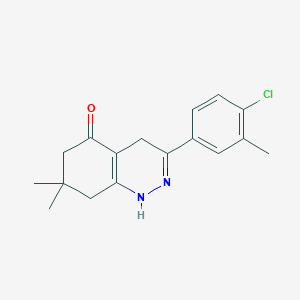
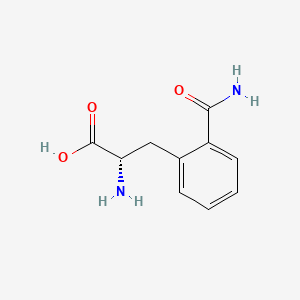
![N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2769217.png)
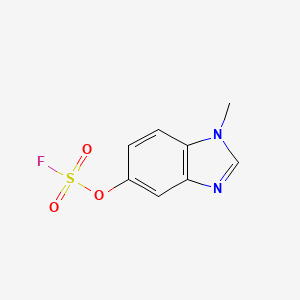
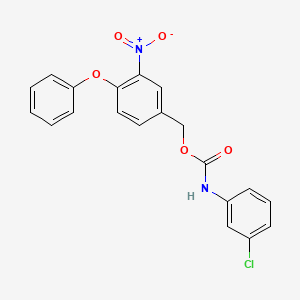
![2-[(2,5-dimethylbenzyl)sulfanyl]-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2769221.png)
